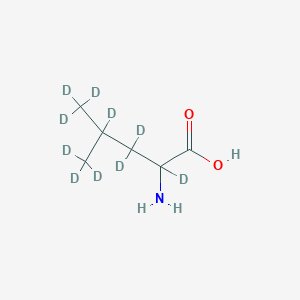
1-(3-Methylpyridin-2-yl)-1,4-diazepane
Overview
Description
1-(3-Methylpyridin-2-yl)-1,4-diazepane, also known as 3-MPD, is a heterocyclic compound composed of a six-membered ring containing two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a versatile chemical building block that can be used for the synthesis of a variety of compounds. 3-MPD has been used in the synthesis of various pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of a variety of compounds for scientific research purposes.
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
1-(3-Methylpyridin-2-yl)-1,4-diazepane: is utilized in the synthesis of N-(pyridin-2-yl)amides , which are compounds with significant biological and therapeutic value. These amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . The resulting N-(pyridin-2-yl)amides have varied medicinal applications due to their attractive biological properties .
Development of Anti-Fibrotic Drugs
The compound serves as a precursor in the design and synthesis of novel heterocyclic compounds with potential anti-fibrotic activities. Studies have shown that derivatives of 1-(3-Methylpyridin-2-yl)-1,4-diazepane exhibit better anti-fibrotic activities than some existing drugs, indicating its promise in the development of new anti-fibrotic therapies .
Pharmacophore in Medicinal Chemistry
Due to its structural features, 1-(3-Methylpyridin-2-yl)-1,4-diazepane acts as a pharmacophore in medicinal chemistry. It is employed in the construction of libraries of novel heterocyclic compounds that are evaluated for a wide range of pharmacological activities .
Synthesis of Imidazo[1,2-a]pyridines
This compound is also involved in the chemodivergent synthesis of imidazo[1,2-a]pyridines, which are synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions. Imidazo[1,2-a]pyridines are known for their varied medicinal applications, including their use in pharmaceutical molecules .
Organic Compound and Polymer Synthesis
1-(3-Methylpyridin-2-yl)-1,4-diazepane is used in the synthesis of organic compounds and polymers. The amide bond formation, which is one of the most executed reactions in organic chemistry, often employs this compound as a starting material or intermediate .
Chemical Biology Research
In chemical biology, this compound is integral to the construction of novel heterocyclic compound libraries. These libraries are crucial for discovering compounds with new biological activities and for expanding the scope of chemical biology research .
properties
IUPAC Name |
1-(3-methylpyridin-2-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14/h2,4,6,12H,3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUSBQCZIPECGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587616 | |
| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
CAS RN |
880362-05-0 | |
| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















